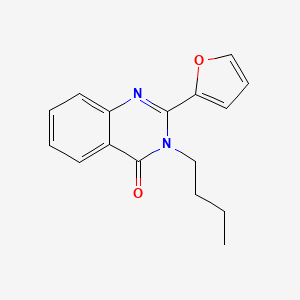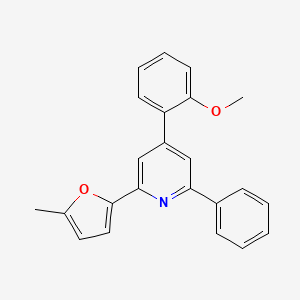![molecular formula C18H15NO2S B10874562 2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10874562.png)
2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE is a heterocyclic compound that features a benzothiophene fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product efficiently .
Industrial Production Methods
the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, including the use of environmentally friendly solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE include:
5,6,7,8-Tetrahydro-4H-chromene derivatives: These compounds share a similar tetrahydro structure but with different heteroatoms.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives: These compounds have a similar fused ring system but with different functional groups.
2-Amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans: These compounds have a similar core structure but with different substituents.
Uniqueness
The uniqueness of 2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE lies in its specific combination of a benzothiophene and oxazine ring, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H15NO2S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C18H15NO2S/c20-18-16-13-8-4-5-9-14(13)22-17(16)19-15(21-18)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2/b11-10+ |
Clave InChI |
FVPKDJYLYRUMRR-ZHACJKMWSA-N |
SMILES isomérico |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10874486.png)
![7-benzyl-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874509.png)
![2-(4-chlorophenoxy)-N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]acetamide](/img/structure/B10874510.png)

![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10874517.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10874531.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10874534.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10874542.png)

![2-(3-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874568.png)
![2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874569.png)
![16-(furan-2-yl)-14-methyl-4-[(4-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10874576.png)
![(E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine](/img/structure/B10874578.png)
